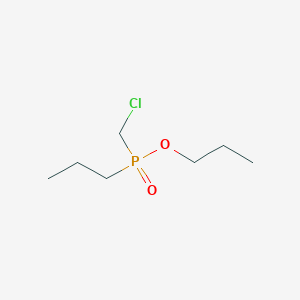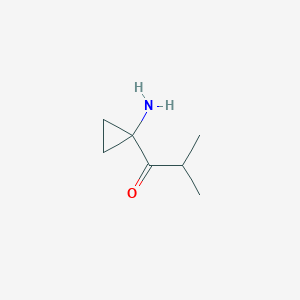
1-(1-Aminocyclopropyl)-2-methylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Aminocyclopropyl)-2-methylpropan-1-one is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a cyclopropane ring fused to an aminocyclopropyl group, making it a valuable subject for research in organic chemistry, medicinal chemistry, and industrial applications.
Preparation Methods
The synthesis of 1-(1-Aminocyclopropyl)-2-methylpropan-1-one can be achieved through several methods:
Alkylation of Glycine Equivalents: This method involves the alkylation of glycine equivalents with 1,2-electrophiles.
Intramolecular Cyclization: This approach involves the intramolecular cyclization of γ-substituted amino acid derivatives.
Alkene Cyclopropanation: Cyclopropanation of alkenes using diazo compounds, sulfur, iodine, and phosphorus ylides, or other carbene intermediates is another method to synthesize this compound.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(1-Aminocyclopropyl)-2-methylpropan-1-one undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1-Aminocyclopropyl)-2-methylpropan-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1-Aminocyclopropyl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(1-Aminocyclopropyl)-2-methylpropan-1-one can be compared with other similar compounds, such as:
1-Aminocyclopropane-1-carboxylic acid: This compound is a precursor to the plant hormone ethylene and plays a crucial role in plant growth and development.
(1-Aminocyclopropyl)phosphonic acids: These compounds are used in various chemical and biological applications, including as enzyme inhibitors and in the synthesis of bioactive molecules.
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
1-(1-aminocyclopropyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C7H13NO/c1-5(2)6(9)7(8)3-4-7/h5H,3-4,8H2,1-2H3 |
InChI Key |
NIGDQPNWXBCRIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1(CC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


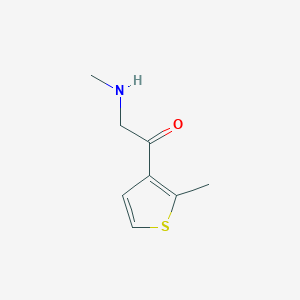
![2-(Chloromethyl)-2-cyclopropylbicyclo[2.2.1]heptane](/img/structure/B13159540.png)
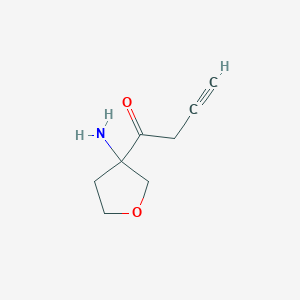
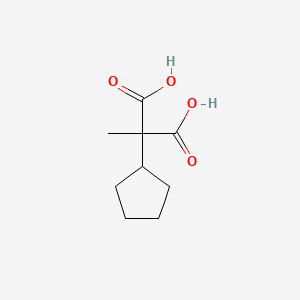
![2,2,2-trifluoroethyl N-[2-chloro-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B13159562.png)
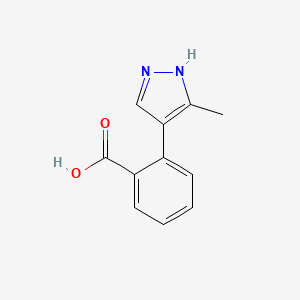
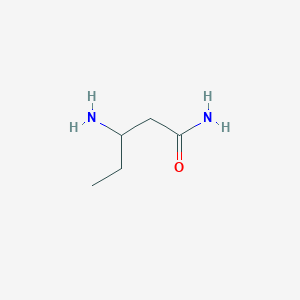
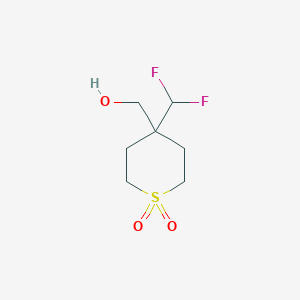
![[1-(3-Bromopropyl)pyrrolidin-3-yl]methanol](/img/structure/B13159588.png)

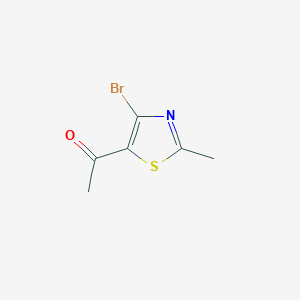
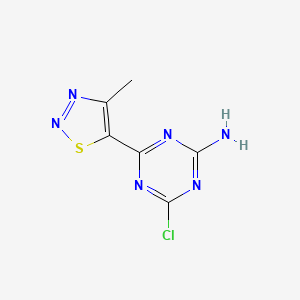
![Methyl 2-chloro-5-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13159616.png)
